![molecular formula C16H15N3O2S B5550623 N-methyl-2-oxo-N-[1-(1,3-thiazol-5-yl)ethyl]-1,2-dihydro-4-quinolinecarboxamide](/img/structure/B5550623.png)

N-methyl-2-oxo-N-[1-(1,3-thiazol-5-yl)ethyl]-1,2-dihydro-4-quinolinecarboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Quinoline derivatives, including those substituted with a thiazolyl group, are of significant interest due to their diverse biological activities and applications in medicinal chemistry. The synthesis of these compounds often involves multi-step reactions, starting from basic quinoline scaffolds and introducing various functional groups through targeted chemical transformations.

Synthesis Analysis

The synthesis of quinoline derivatives generally involves condensation reactions, starting from aniline or other aromatic compounds. For example, the synthesis of thiazolo[5,4-b]quinoline derivatives can be achieved by cyclization of ethoxycarbonyl- or carbamoyl-substituted thiazoles, demonstrating the versatility of quinoline scaffolds in accessing complex heterocyclic systems (Alvarez-Ibarra et al., 1997).

Aplicaciones Científicas De Investigación

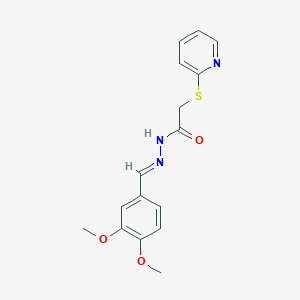

Synthesis and Antimicrobial Activity

Synthesis of Thiazole and Quinoline Derivatives : A study by Wagle et al. (2008) explored the synthesis of 1,3-thiazole derivatives, including compounds similar to N-methyl-2-oxo-N-[1-(1,3-thiazol-5-yl)ethyl]-1,2-dihydro-4-quinolinecarboxamide. These compounds showed promising in vitro antibacterial and antifungal activity against several pathogenic strains and fungi (Wagle, Adhikari, & Kumari, 2008).

Carboxamide Derivatives of Benzo[b][1,6]naphthyridines : Deady et al. (2003) synthesized a series of carboxamide derivatives, which demonstrated potent cytotoxic effects against various cancer cell lines. The study highlights the potential of such compounds, including quinoline derivatives, in cancer treatment (Deady, Rodemann, Zhuang, Baguley, & Denny, 2003).

Thiazolo[5,4-f]quinoline Derivatives : Kadoya et al. (1976) developed 3,6-disubstituted thiazolo[5,4-f]quinoline derivatives, which showed stronger in vitro activities against gram-negative and gram-positive bacteria compared to existing antimicrobial agents (Kadoya, Suzuki, Takamura, & Dohmori, 1976).

Anticancer and Pharmacological Properties

Synthesis and Reactivity of Laquinimod : Jansson et al. (2006) discussed the synthesis and properties of laquinimod, a drug in clinical trials for multiple sclerosis, which is structurally similar to the queried compound. This highlights the potential pharmacological applications of related quinolinecarboxamides (Jansson, Fristedt, Olsson, Svensson, & Jönsson, 2006).

Synthesis of Quinazolinone Derivatives : Párkányi and Schmidt (2000) synthesized quinazolinone compounds with potential biological activity, demonstrating the diverse applications of quinoline derivatives in developing biologically active compounds (Párkányi & Schmidt, 2000).

Synthesis and Properties of Octamolybdate Complexes : Li et al. (2020) reported the synthesis of complexes involving quinoline derivatives, highlighting their potential in electrochemical, photocatalytic, and magnetic applications (Li, Wang, Xu, Chang, Liu, Lin, & Wang, 2020).

Mecanismo De Acción

The mechanism of action would depend on the specific biological activity of the compound. Thiazoles are found in many biologically active compounds, such as antimicrobial, antiretroviral, antifungal, anticancer, antidiabetic, anti-inflammatory, anti-Alzheimer, antihypertensive, antioxidant, and hepatoprotective drugs .

Direcciones Futuras

Propiedades

IUPAC Name |

N-methyl-2-oxo-N-[1-(1,3-thiazol-5-yl)ethyl]-1H-quinoline-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N3O2S/c1-10(14-8-17-9-22-14)19(2)16(21)12-7-15(20)18-13-6-4-3-5-11(12)13/h3-10H,1-2H3,(H,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQJADGHBOPLZBK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CN=CS1)N(C)C(=O)C2=CC(=O)NC3=CC=CC=C32 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-methyl-2-oxo-N-[1-(1,3-thiazol-5-yl)ethyl]-1,2-dihydro-4-quinolinecarboxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-methyl-2-{2-oxo-2-[4-(2-pyrimidinyl)-1-piperazinyl]ethoxy}pyrimidine](/img/structure/B5550545.png)

![4-bromo-2-[1,2,4]triazolo[4,3-a]quinolin-1-ylphenol](/img/structure/B5550550.png)

![4-[4-(5-bromo-2-furoyl)-1-piperazinyl]-2-(1-pyrrolidinyl)pyrimidine](/img/structure/B5550557.png)

![1-[4-(3,5-dimethyl-1H-pyrazol-1-yl)benzoyl]-3-(2-methylphenyl)-3-pyrrolidinol](/img/structure/B5550585.png)

![2-benzyl-N-[2-(1H-imidazol-1-yl)benzyl]-1,3-thiazole-4-carboxamide](/img/structure/B5550591.png)

![2-methoxy-5-[(3-pyridinylamino)sulfonyl]benzoic acid](/img/structure/B5550595.png)

![4-(5-{2-[(4-methoxyphenyl)acetyl]carbonohydrazonoyl}-2-furyl)benzoic acid](/img/structure/B5550606.png)

![N-[2-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)ethyl]-N-methyl-2-(2-thienyl)-1,3-thiazole-4-carboxamide](/img/structure/B5550614.png)

![{1-[5-methyl-1-(1-naphthyl)-1H-pyrazol-4-yl]ethyl}amine hydrochloride](/img/structure/B5550638.png)